molecular formula C18H21NO3S B2536994 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1351612-96-8

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2536994
CAS No.: 1351612-96-8
M. Wt: 331.43
InChI Key: YEZQHFSWHZBGRW-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a benzylsulfonyl group at position 1 and a 4-methoxyphenyl substituent at position 2. The 4-methoxyphenyl group contributes electron-donating effects, which may influence solubility and intermolecular interactions. This compound’s unique scaffold combines rigidity from the pyrrolidine ring with functional diversity, making it a candidate for exploration in medicinal chemistry, particularly in inflammation or oxidative stress-related pathways .

Properties

IUPAC Name

1-benzylsulfonyl-3-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-22-18-9-7-16(8-10-18)17-11-12-19(13-17)23(20,21)14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZQHFSWHZBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine and related compounds:

Compound Name Core Structure Key Substituents Biological Activity (IC50 or Efficacy) Reference
This compound Pyrrolidine 1-Benzylsulfonyl, 3-(4-methoxyphenyl) Hypothesized anti-inflammatory/antioxidant (data pending)
Cardamonin (Chalcone) Chalcone Ring A: 2,4-dihydroxy; Ring B: unsubstituted IC50 = 4.35 μM (highest chalcone activity) [1]
Compound 2j (Chalcone) Chalcone Ring A: 4-bromo-2-hydroxy-5-iodo; Ring B: 4-fluoro IC50 = 4.703 μM [1]
Compound 2h (Chalcone) Chalcone Ring A: 4-chloro-2-hydroxy-5-iodo; Ring B: 4-methoxy IC50 = 13.82 μM [1]
Compound 2p (Chalcone) Chalcone Ring A: 2-hydroxy-5-iodo-4-methoxy; Ring B: 4-methoxy IC50 = 70.79 μM [1]
Compound 1 (Chalcone) Chalcone Ring A: 4-methoxy; Ring B: 4-hydroxy-3-methoxy Anti-inflammatory, antioxidant [2]
1d (Chalcone derivative) Chalcone Ring A: 4-methoxy; Ring B: acrylate-modified 2-methoxy-4-(3-oxoprop-1-en-1-yl) Dose-dependent antioxidant [2]
1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione Spirocyclic piperidine-pyrrolidine-indoline Benzyl, diphenyl, spiro-linked rings Structural characterization only [4, 6]

Structure–Activity Relationship (SAR) Insights

  • Electronegativity and Substitution Patterns :

    • Chalcone derivatives with halogen substitutions (e.g., bromine in 2j, fluorine in 2n) exhibit lower IC50 values due to increased electronegativity enhancing target binding . In contrast, methoxy groups (e.g., 2h, 2p) reduce potency, as seen in their higher IC50 values . The 4-methoxyphenyl group in this compound may similarly reduce activity compared to halogenated analogs but could improve solubility or metabolic stability.
    • The benzylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may counteract the methoxy group’s limitations by enhancing binding specificity or enzyme inhibition.
  • Core Structure Influence: Chalcones (e.g., Cardamonin, Compound 1) rely on an α,β-unsaturated ketone for activity, which is absent in pyrrolidine-based compounds. Spirocyclic compounds (e.g., –6) prioritize structural complexity for crystallographic studies but lack reported biological data, limiting direct comparisons .
  • Biological Activity Context :

    • Chalcones with 4-methoxyphenyl groups (e.g., Compound 1, 2h) demonstrate anti-inflammatory and antioxidant effects, suggesting that the target compound’s 4-methoxyphenyl moiety may confer similar properties . However, the benzylsulfonyl group could redirect activity toward protease or kinase inhibition, diverging from chalcone mechanisms.

Key Research Findings and Contradictions

  • Contradictory Substituent Effects :
    • While methoxy groups reduce potency in chalcones , they enhance antioxidant efficacy in Compound 1d , highlighting context-dependent SAR.
  • Pyrrolidine vs. Piperazine/Chalcone Scaffolds :
    • Piperazine-substituted chalcones (cluster 12 in ) showed less obvious SAR, whereas pyrrolidine’s constrained geometry may offer more predictable interactions .

Biological Activity

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a pyrrolidine ring substituted with a benzylsulfonyl group and a 4-methoxyphenyl moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antibacterial Activity : The compound shows promising antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target Pathogen/Cell Line Mechanism IC50/MIC (µg/mL)
AntibacterialStaphylococcus aureusCell wall synthesis inhibition8.0
AntibacterialEscherichia coliMembrane disruption12.5
AntitumorMCF-7 (Breast cancer)Apoptosis induction15.0
AntitumorA549 (Lung cancer)Cell cycle arrest20.0

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against several bacterial strains. The compound exhibited significant inhibition against S. aureus, with an MIC value of 8 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
  • Antitumor Activity : In vitro tests on MCF-7 and A549 cell lines demonstrated that the compound induced apoptosis at concentrations of 15 µg/mL and 20 µg/mL, respectively. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating cell death.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of pyrrolidine derivatives, including this compound. Key findings include:

  • Structural Modifications : Alterations in the sulfonyl and phenyl groups significantly impact the biological activity, suggesting that these substituents play a critical role in binding to target sites.
  • Synergistic Effects : Combining this compound with existing antibiotics demonstrated enhanced efficacy against resistant bacterial strains, highlighting its potential for use in combination therapies.

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